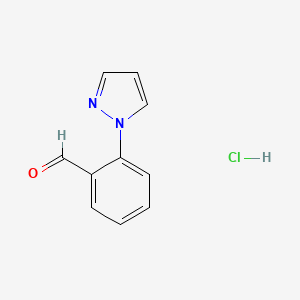![molecular formula C18H20ClN3O2 B2494069 2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide CAS No. 1222972-96-4](/img/structure/B2494069.png)
2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C19H22ClN3O2, and it is commonly abbreviated as CMPD101.
作用机制
The mechanism of action of CMPD101 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, CMPD101 has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of cell cycle progression. By inhibiting CDK4 activity, CMPD101 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMPD101 are complex and varied, and depend on the specific context in which it is used. In cancer cells, CMPD101 has been shown to induce cell cycle arrest, apoptosis, and autophagy. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, CMPD101 has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory disorders.
实验室实验的优点和局限性
One of the major advantages of using CMPD101 in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, CMPD101 is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are also some limitations to using CMPD101 in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound. In addition, CMPD101 can be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research on CMPD101. One area of interest is the development of more potent and selective CDK4 inhibitors, which could have improved therapeutic efficacy and lower toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with CMPD101. Finally, there is also potential for the use of CMPD101 in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce toxicity.
合成方法
The synthesis of CMPD101 involves several steps, including the reaction of 4-chloro-2-pyridinecarboxylic acid with 2-[(morpholin-4-yl)methyl]phenyl)methanamine, followed by the addition of N,N-dimethylformamide and 1,1'-carbonyldiimidazole. The resulting product is then purified by column chromatography to yield CMPD101.
科学研究应用
CMPD101 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, CMPD101 has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and inflammatory disorders.
属性
IUPAC Name |
2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-11-14(5-6-20-17)18(23)21-12-15-3-1-2-4-16(15)13-22-7-9-24-10-8-22/h1-6,11H,7-10,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJJNMEURPHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

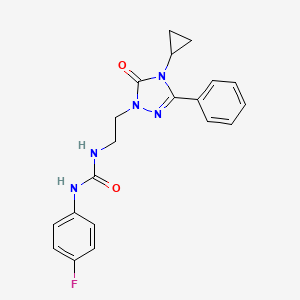
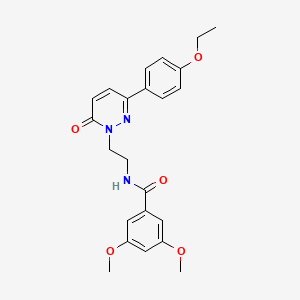
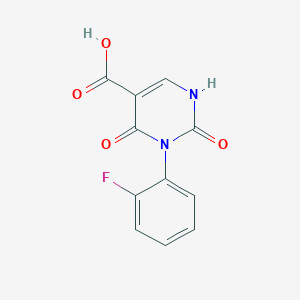

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
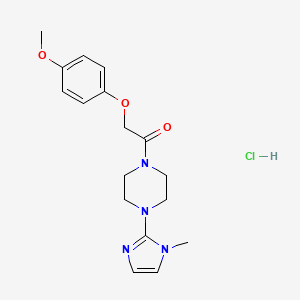

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
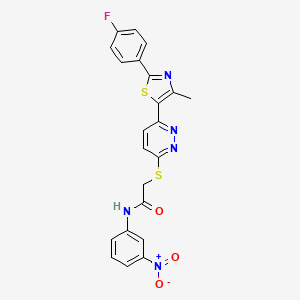
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
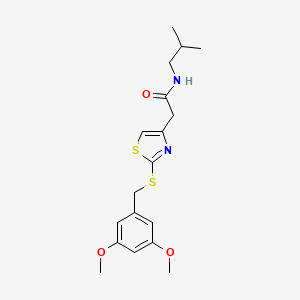
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)
